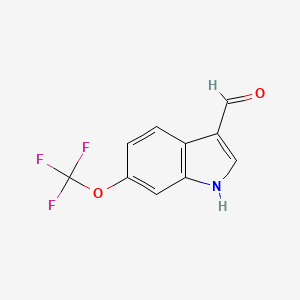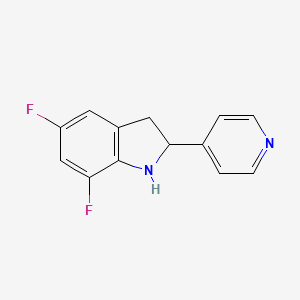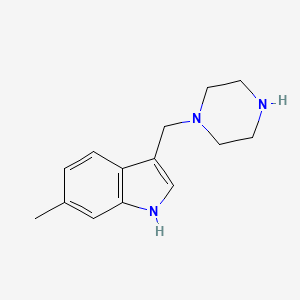
(S)-4-(1-Aminobutyl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminobutyl)aniline dihydrochlorure est un composé organique appartenant à la classe des amines aromatiques. Il se caractérise par la présence d'un groupe aniline substitué par une chaîne butylamine. Ce composé est souvent utilisé dans diverses applications de recherche chimique et biologique en raison de ses propriétés structurales uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (S)-4-(1-Aminobutyl)aniline dihydrochlorure implique généralement la réaction de la 4-nitroaniline avec le (S)-1-aminobutane dans des conditions spécifiques. Le groupe nitro est d'abord réduit en groupe amine, suivi de la formation du sel dihydrochlorure. Les conditions de réaction incluent souvent l'utilisation d'agents réducteurs tels que le gaz hydrogène en présence d'un catalyseur au palladium ou d'autres agents réducteurs appropriés .
Méthodes de production industrielle
Dans les milieux industriels, la production de (S)-4-(1-Aminobutyl)aniline dihydrochlorure peut impliquer des processus de réduction à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, assurant un rendement et une pureté élevés du produit final. L'utilisation de systèmes automatisés et de techniques de purification avancées améliore encore l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
(S)-4-(1-Aminobutyl)aniline dihydrochlorure subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former les composés nitroso ou nitro correspondants.
Réduction : Le groupe nitro peut être réduit en groupe amine.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration, la sulfonation et l'halogénation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le gaz hydrogène avec un catalyseur au palladium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des conditions acides et des catalyseurs spécifiques pour faciliter la réaction.
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Conversion en amines primaires.
Substitution : Formation de divers composés aromatiques substitués selon l'électrophile utilisé.
Applications De Recherche Scientifique
(S)-4-(1-Aminobutyl)aniline dihydrochlorure a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Utilisé dans l'étude des interactions enzyme-substrat et comme sonde dans les dosages biochimiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du (S)-4-(1-Aminobutyl)aniline dihydrochlorure implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un ligand, se liant à des enzymes ou des récepteurs et modulant leur activité. Les voies impliquées peuvent inclure l'inhibition ou l'activation de réactions enzymatiques, conduisant à divers effets biologiques .
Mécanisme D'action
The mechanism of action of (S)-4-(1-Aminobutyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Aniline : Une amine aromatique plus simple avec un seul groupe amino lié à un cycle benzénique.
4-Aminobutylbenzène : Structure similaire mais dépourvue de la chiralité et du motif de substitution spécifique du (S)-4-(1-Aminobutyl)aniline dihydrochlorure.
Unicité
(S)-4-(1-Aminobutyl)aniline dihydrochlorure est unique en raison de sa nature chirale et de son motif de substitution spécifique, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et sa large gamme d'applications en font un composé précieux en recherche et en industrie .
Propriétés
Numéro CAS |
1217445-86-7 |
|---|---|
Formule moléculaire |
C10H18Cl2N2 |
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
4-[(1S)-1-aminobutyl]aniline;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;;/h4-7,10H,2-3,11-12H2,1H3;2*1H/t10-;;/m0../s1 |
Clé InChI |
HLDLSXZPUTVAJY-XRIOVQLTSA-N |
SMILES isomérique |
CCC[C@@H](C1=CC=C(C=C1)N)N.Cl.Cl |
SMILES canonique |
CCCC(C1=CC=C(C=C1)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)
![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)




![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)




![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)


